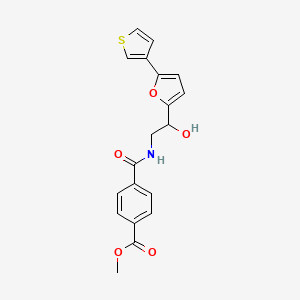

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic methods can yield thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These methods allow the construction of aminothiophenes and 3-hydroxy-2-thiophene carboxylic derivatives .

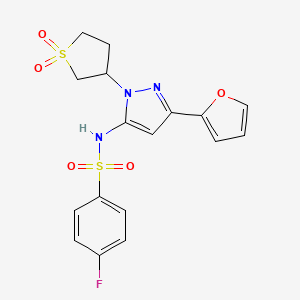

Molecular Structure Analysis

The molecular structure of Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate involves intricate interactions between its functional groups. The presence of the thiophene and furan rings suggests potential biological activity .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiophene derivatives, including those containing the furan ring system, have been studied as corrosion inhibitors. These compounds can protect metals from degradation caused by environmental factors such as moisture and aggressive chemicals. By forming a protective layer on metal surfaces, they mitigate corrosion and extend the lifespan of materials used in industrial settings .

Organic Semiconductors

The thiophene ring system plays a crucial role in the development of organic semiconductors. These materials are essential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate could potentially contribute to this field by enhancing charge transport and improving device performance.

For instance, suprofen, which features a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug. Articaine, with a 2,3,4-trisubstituted thiophene structure, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Anti-Infective Potential

The furan moiety within Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate may contribute to its anti-infective properties. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been investigated as an anti-infective agent against Candida albicans, arresting the cell cycle at specific phases .

Nitrofurantoin Analogues

While not directly related to our compound, nitrofurantoin analogues containing furanone moieties have been synthesized and evaluated for antibacterial activity. These analogues were tested against Staphylococcus aureus and Streptococcus faecium, but their effectiveness was limited .

Synthetic Methods

Understanding the synthetic methods for thiophene derivatives is crucial. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are commonly employed. These methods allow access to diverse thiophene-based compounds with varying substituents and functionalities .

Propiedades

IUPAC Name |

methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15(21)17-7-6-16(25-17)14-8-9-26-11-14/h2-9,11,15,21H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXLNMFPWKFDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine](/img/structure/B2537416.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)

![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)

![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)